molecular formula C18H22O3 B588442 4-Hydroxy Estrone-d4 CAS No. 81586-98-3

4-Hydroxy Estrone-d4

Cat. No. B588442
CAS RN: 81586-98-3
M. Wt: 290.395
InChI Key: XQZVQQZZOVBNLU-RFZGAVBWSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estrone-d4 is similar to that of 4-OHE1, but it contains four deuterium atoms that replace four hydrogen atoms . This modification makes it useful as an internal standard in analytical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy Estrone-d4 include a molecular formula of C18H18D4O3 and a molecular weight of 274.39 . It is also noted that the density is 1.2±0.1 g/cm3 .

Scientific Research Applications

In Vitro and In Vivo Anti-Breast Cancer Activities of Synthesized Derivatives

A study highlighted the synthesis of estrone derivatives exhibiting cytotoxic effects on MCF-7 cancer cells, with the most potent derivative significantly decreasing tumor volume in vivo. This underscores the potential of 4-Hydroxy Estrone and its derivatives in breast cancer treatment and research (Amr et al., 2018).

Advanced Measurement Techniques for Estrogens and Metabolites

Research developed a highly sensitive and precise method for measuring estrogens and their metabolites, including 4-Hydroxy Estrone, in human urine. This methodology is crucial for studies on estrogen metabolism and its implications for breast cancer (Xia Xu et al., 2004).

Role in Estrogen Metabolism and Breast Cancer Progression

A study found that 4-Hydroxy Estrone's metabolism plays a role in the regulation of hormone metabolism in breast cancer, indicating its significance in understanding the disease's pathogenesis and development (Ye Zhang et al., 2017).

Environmental Presence and Treatment Efficacy

Investigations into wastewater treatment systems in Xiamen, China, reported on the occurrence, removal, and mass balance of endocrine-disrupting compounds, including 4-Hydroxy Estrone, highlighting its environmental impact and the efficiency of current treatment methods (M. Ashfaq et al., 2018).

Neuroprotective Effects of 4-Hydroxyestrone

Research demonstrated that 4-Hydroxyestrone, among various endogenous estrogen metabolites, exhibited the strongest neuroprotective effect against oxidative damage in vitro and in vivo, suggesting potential therapeutic applications for neurodegenerative diseases (H. Choi et al., 2020).

Genotoxicity and DNA Adduct Formation

A study on the genotoxic effects of estrogens, including the formation of DNA adducts by 4-Hydroxy Estrone, underlines the potential carcinogenic properties of estrogen metabolites and their significance in cancer research (E. Cavalieri et al., 2000).

Future Directions

4-Hydroxy Estrone-d4 is a valuable tool for researchers studying the effects of estrogens on human health . Its unique chemical structure allows for accurate measurement of 4-OHE1 levels in biological samples and helps advance our understanding of the role of estrogens in disease and physiology . It is expected that the use of 4-Hydroxy Estrone-d4 in research will continue to grow in the future .

properties

IUPAC Name

(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVQQZZOVBNLU-RFZGAVBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857767
Record name 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Estrone-d4

CAS RN

81586-98-3
Record name 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81586-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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